2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol
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Overview
Description
2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical and biological properties to these compounds .
Preparation Methods
The synthesis of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms within the rings.
2H-Pyrazolo[3,4-b]pyridines: These isomers also share a similar core structure but exhibit different chemical and biological properties due to the arrangement of nitrogen atoms.
Pyrazoloquinolines: These compounds have an additional fused ring, resulting in a more complex structure and potentially different biological activities.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the presence of a hydroxyl group, which can significantly influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C7H7N3O |
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Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methylpyrazolo[4,3-b]pyridin-6-ol |
InChI |
InChI=1S/C7H7N3O/c1-10-4-7-6(9-10)2-5(11)3-8-7/h2-4,11H,1H3 |
InChI Key |
POHLNIYLUJYYCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=N1)C=C(C=N2)O |
Origin of Product |
United States |
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